molecular formula C27H19ClN2O2S B7699079 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7699079
M. Wt: 471.0 g/mol
InChI Key: BZRJOSGPUJOVBP-HZHRSRAPSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields of science. This compound features a quinoline core substituted with a chlorophenyl sulfanyl group and an oxazol-5-one moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl sulfanyl group. The final step involves the formation of the oxazol-5-one ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a quinoline core structure.

    Oxazol-5-one derivatives: Compounds containing the oxazol-5-one ring.

    Chlorophenyl sulfanyl compounds: Molecules with a chlorophenyl sulfanyl group.

Uniqueness

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-8-methylquinolin-3-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c1-16-6-3-4-9-22(16)25-29-23(27(31)32-25)15-19-14-18-8-5-7-17(2)24(18)30-26(19)33-21-12-10-20(28)11-13-21/h3-15H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRJOSGPUJOVBP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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